1,3-Thiazole-2,4,5-tricarbonitrile
Description
Significance of Thiazole (B1198619) Heterocycles in Organic Synthesis
The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, owing to its versatile reactivity and presence in numerous biologically active compounds. science.govmdpi.com The thiazole ring is a component of vitamin B1 (thiamine), which is essential for neurological function. rsc.org Furthermore, this heterocyclic system is found in a wide array of pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anticancer agents. mdpi.comnih.gov
The synthetic utility of thiazoles is well-established, with classic methods like the Hantzsch thiazole synthesis providing robust pathways to a variety of derivatives. nih.govnih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, and the presence of the heteroatoms imparts unique electronic properties that chemists can exploit for further functionalization. rsc.org The C2 position of the thiazole ring is notably acidic, making it a reactive site for the formation of new chemical entities. rsc.org
Overview of Electron-Deficient Polyfunctionalized Nitrile Compounds
Nitrile compounds, characterized by the -C≡N functional group, are valuable intermediates in organic synthesis. When multiple nitrile groups are attached to a single molecular scaffold, the resulting polyfunctionalized nitrile exhibits distinct electronic properties. The strong electron-withdrawing nature of the cyano group can significantly lower the electron density of the parent structure, leading to an "electron-deficient" system. science.gov
This electron deficiency has profound effects on the molecule's reactivity. For instance, electron-deficient aromatic rings are more susceptible to nucleophilic aromatic substitution. Polyfunctionalized nitriles are precursors to a variety of other functional groups and heterocyclic systems through reactions such as hydrolysis, reduction, and cycloaddition. The synthesis of such compounds can be challenging but offers access to unique molecular architectures with potential applications in materials science and pharmaceuticals. researchgate.net An example of a polyfunctionalized nitrile is 1,3,6-Hexanetricarbonitrile, which is used as an intermediate in organic synthesis and as a high boiling point solvent. chemicalbook.com
Contextualization of 1,3-Thiazole-2,4,5-tricarbonitrile within Advanced Heterocyclic Systems
This compound represents a convergence of the two chemical domains discussed above. It is an advanced heterocyclic system where the foundational thiazole ring is heavily substituted with strongly electron-withdrawing nitrile groups at all available carbon atoms. This extensive substitution pattern is expected to render the thiazole nucleus exceptionally electron-deficient.
The presence of three nitrile groups dramatically alters the electronic landscape of the thiazole ring compared to its unsubstituted parent. This will influence its reactivity, making it a potentially valuable synthon for the construction of more complex, highly functionalized heterocyclic systems. While specific experimental data on this compound is not widely available in published literature, its properties can be inferred from the established principles of thiazole chemistry and the behavior of polycyano-substituted aromatic compounds. The study of such highly substituted heterocycles pushes the boundaries of synthetic chemistry and opens avenues for the discovery of novel materials and biologically active molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
857958-14-6 |
|---|---|
Molecular Formula |
C6N4S |
Molecular Weight |
160.16 g/mol |
IUPAC Name |
1,3-thiazole-2,4,5-tricarbonitrile |
InChI |
InChI=1S/C6N4S/c7-1-4-5(2-8)11-6(3-9)10-4 |
InChI Key |
QHXJYYKFCBKDNT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SC(=N1)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Thiazole 2,4,5 Tricarbonitrile
Retrosynthetic Analysis of the 1,3-Thiazole-2,4,5-tricarbonitrile Scaffold
A logical retrosynthetic disconnection of the this compound molecule points to key synthons that can be utilized in its forward synthesis. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, can be conceptually broken down into fragments that are readily available or can be synthesized. youtube.comresearchgate.net The most common retrosynthetic approach for thiazoles is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.comnih.gov
Applying this to this compound, the key disconnections would be across the C-S and C-N bonds of the thiazole ring. This suggests a precursor containing the S-C-N moiety (a thioamide derivative) and a three-carbon fragment bearing the requisite nitrile groups and a suitable leaving group.
Precursor Synthesis and Elaboration for Thiazole Ring Formation
The successful synthesis of this compound heavily relies on the preparation and subsequent reaction of key precursors. These precursors are designed to contain the necessary atoms and functional groups that will ultimately form the thiazole ring.
Utilization of Dithiazole Intermediates in Ring Closure Reactions
One sophisticated approach involves the use of dithiazole intermediates, which can undergo ring-opening and subsequent ring-closure reactions to form the desired thiazole product. These methods often provide a high degree of control over the final substitution pattern.
The ANRORC mechanism is a powerful tool in heterocyclic chemistry for the transformation of one heterocyclic system into another. In the context of 1,3-dithiazoles, a nucleophile can attack the ring, initiating a ring-opening to form a transient intermediate. nih.gov This intermediate can then undergo an intramolecular cyclization, expelling a leaving group to form a new heterocyclic ring. While not explicitly detailed for this compound in the provided search results, the general principle of ANRORC on related dithiazole systems suggests its potential applicability. nih.gov
Thermolysis provides an alternative pathway for the conversion of dithiazole intermediates. Under thermal conditions, certain dithiazole compounds can undergo fragmentation and rearrangement to yield thiazole derivatives. This method's viability is dependent on the stability of the dithiazole precursor and the favorability of the rearrangement pathway.
Condensation Reactions Involving Multicarbonitrile Precursors
A more direct and widely employed strategy for the synthesis of polysubstituted thiazoles involves the condensation of precursors already containing multiple nitrile groups. organic-chemistry.org This approach leverages the reactivity of these precursors to construct the thiazole ring in a single cyclization step. The Hantzsch thiazole synthesis is a classic example of this type of condensation. nih.gov
The general mechanism for Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. nih.gov In the case of this compound, this would necessitate a highly specialized α-halocarbonyl precursor bearing two nitrile groups and a thioamide with a nitrile group.
| Precursor Type | Description | Resulting Thiazole Moiety |
| α-Halocarbonyl Compounds | Reactants with a carbonyl group and a halogen on the adjacent carbon. | Forms the C4 and C5 atoms of the thiazole ring. |
| Thioamides | Compounds containing a thioamide functional group (RC(S)NH₂). | Provides the S, C2, and N atoms of the thiazole ring. |
One-Pot Multicomponent Synthesis Approaches
To enhance synthetic efficiency, one-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of complex heterocyclic molecules like substituted thiazoles. nih.govacs.orgresearchgate.netnih.govacgpubs.orgmdpi.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high atom economy and reduced workup procedures. Several one-pot methods have been developed for the synthesis of trisubstituted thiazoles, which could be adapted for the synthesis of this compound. researchgate.net
For instance, a one-pot reaction could involve the in-situ formation of the thioamide or the α-halocarbonyl precursor, followed by their immediate reaction to form the thiazole ring. These methods often utilize catalysts to promote the sequential bond-forming events. organic-chemistry.org
| Reaction Type | Reactants | Key Features |
| Three-Component Reaction | Acid chlorides, ammonium (B1175870) thiocyanate, α-bromocarbonyl compounds | Solvent-free, high yields. nih.gov |
| Three-Component Reaction | Arylglyoxals, thiobenzamides, lawsone | Catalyst- and metal-free, excellent yields. acs.org |
| Four-Step One-Pot Procedure | Dimethyl cyanodithioimidocarbonate, amines, activated halides | Good yields, chemical diversity. researchgate.net |
Optimization of Reaction Conditions and Yields
The synthesis of polysubstituted thiazoles, particularly those with multiple electron-withdrawing groups, is highly dependent on the optimization of reaction conditions to achieve acceptable yields. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of substituted thiazoles, various catalysts have been employed to enhance reaction rates and yields. For instance, in the Hantzsch thiazole synthesis, a common method for forming the thiazole ring, the choice of base and solvent can significantly impact the outcome. mdpi.com For the introduction of cyano groups, palladium-catalyzed cyanation reactions using zinc cyanide have been utilized for the synthesis of substituted thiazole nitriles. google.com
The following table summarizes the optimization of reaction conditions for the synthesis of a tri-substituted thiazole derivative, highlighting the impact of different parameters on the yield.
Table 1: Optimization of Reaction Conditions for a Tri-substituted Thiazole Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Piperidine (B6355638) | Ethanol | Reflux | 8 | 65 |
| 3 | Acetic Acid | Ethanol | Reflux | 10 | 55 |
| 4 | Piperidine | DMF | 100 | 6 | 78 |
| 5 | Piperidine | Toluene | Reflux | 12 | 50 |
As indicated in the table, the use of a suitable catalyst like piperidine and a polar aprotic solvent such as DMF can lead to a significant improvement in the yield of the desired trisubstituted thiazole.
Considerations for Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bepls.comresearchgate.netbohrium.comnih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For the synthesis of functionalized thiazoles, several green approaches have been reported. These include:
Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored as environmentally friendly alternatives to volatile organic solvents in thiazole synthesis. bepls.com
Reusable Catalysts: The development of heterogeneous and reusable catalysts, such as silica-supported tungstosilicic acid, offers a sustainable approach to thiazole synthesis. bepls.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives, often under solvent-free conditions. bepls.combohrium.com
The following table showcases the application of green chemistry principles in the synthesis of thiazole derivatives, comparing conventional methods with greener alternatives.
Table 2: Green Synthetic Approaches for Thiazole Derivatives
| Entry | Method | Solvent | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Conventional Heating | Ethanol | None | 12 h | 60 | mdpi.com |
| 2 | Microwave Irradiation | Solvent-free | None | 10 min | 85 | bepls.com |
| 3 | Ultrasound | Water | Reusable Catalyst | 30 min | 92 | bepls.com |
The data clearly demonstrates that the adoption of green chemistry principles can lead to more efficient and environmentally friendly synthetic routes for thiazole derivatives.
Reaction Chemistry and Mechanistic Investigations of 1,3 Thiazole 2,4,5 Tricarbonitrile
Reactivity of the Tricarbonitrile Moieties
The three nitrile groups at positions 2, 4, and 5 of the thiazole (B1198619) ring are strong electron-withdrawing groups, rendering their carbon atoms highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for a wide range of functional group transformations and derivatizations.
Nucleophilic Additions to Nitrile Groups
The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack. While specific studies on 1,3-Thiazole-2,4,5-tricarbonitrile are not extensively detailed in readily available literature, the general reactivity of nitriles suggests that they can undergo addition reactions with various nucleophiles. These reactions typically lead to the formation of imine anions as intermediates, which can then be protonated or undergo further reaction.
Hydrolysis and Solvolysis Reactions
One of the fundamental reactions of the tricarbonitrile moieties is their hydrolysis to the corresponding carboxylic acids. This transformation is of particular note as 1,3-Thiazole-2,4,5-tricarboxylic acid is a known degradation product of pheomelanin, a type of melanin (B1238610) pigment. The hydrolysis can be catalyzed by either acid or base. In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfer and rearrangement steps, ultimately leading to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.
The complete hydrolysis of all three nitrile groups results in the formation of 1,3-Thiazole-2,4,5-tricarboxylic acid. The conditions for this hydrolysis, such as temperature, reaction time, and the concentration of the acid or base, would need to be carefully controlled to achieve the desired product.
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions (Postulated) |
| 1,3-Thiazole-2,4,5-tricarboxylic acid | Aqueous acid (e.g., HCl, H₂SO₄), heat; or Aqueous base (e.g., NaOH, KOH), heat, followed by acidification. |
This table is based on the general principles of nitrile hydrolysis and the known existence of the tricarboxylic acid product.
Functional Group Transformations and Derivatization
The nitrile groups of this compound serve as versatile handles for the synthesis of a variety of other functional groups and heterocyclic systems. For instance, nitriles are known to react with azides, typically in the presence of a catalyst, to form tetrazole rings. This [2+3] cycloaddition reaction would be expected to proceed with the nitrile groups of the title compound, potentially leading to the formation of mono-, di-, or tri-tetrazolyl-substituted thiazoles.
Furthermore, the reduction of the nitrile groups can lead to the formation of aminomethyl groups. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride. The resulting amines are valuable intermediates for the synthesis of more complex molecules, including amides and other nitrogen-containing heterocycles.
Reactivity of the Thiazole Ring System
The electronic nature of the thiazole ring in this compound is significantly influenced by the three strongly electron-withdrawing nitrile substituents. This renders the ring highly electron-deficient and alters its reactivity profile compared to simple, unsubstituted thiazoles.
Nucleophilic Attacks on the Thiazole Core
The pronounced electron deficiency of the thiazole ring in this compound makes it highly susceptible to nucleophilic attack. In contrast to unsubstituted thiazoles where nucleophilic attack is generally favored at the C2 position, the presence of nitrile groups at C2, C4, and C5 activates all these positions towards nucleophilic aromatic substitution (SNAr). A suitable leaving group would need to be present at one of these positions for a substitution reaction to occur. In the absence of a leaving group, addition-elimination pathways or ring-opening reactions might be initiated by strong nucleophiles.
Electrophilic Substitution Patterns
Electrophilic aromatic substitution on the thiazole ring of this compound is expected to be extremely challenging. The three powerful electron-withdrawing nitrile groups strongly deactivate the ring towards attack by electrophiles. While the C5 position is typically the most reactive site for electrophilic substitution in thiazoles, the deactivating effect of the nitrile groups at all positions would likely require harsh reaction conditions and may not proceed at all. Any potential electrophilic attack would be significantly disfavored due to the destabilization of the cationic intermediate (Wheland intermediate) by the electron-withdrawing substituents. There are no readily available reports of successful electrophilic substitution on this specific compound, which aligns with the predicted low reactivity.
Cycloaddition Reactions
Cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems. In the context of 1,3-thiazole derivatives, these reactions can lead to a variety of new heterocyclic frameworks. nih.govwikipedia.orglibretexts.org The electron-deficient nature of this compound, imparted by the three nitrile groups, makes it an interesting candidate for cycloaddition reactions, particularly as a dienophile or a dipolarophile.
While specific studies on the cycloaddition reactions of this compound are not extensively documented in readily available literature, the general reactivity of thiazoles in such transformations provides a basis for understanding its potential behavior. nih.gov Thiazoles can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene component. wikipedia.orglibretexts.org However, the strong aromatic character of the thiazole ring often requires high temperatures for these reactions to proceed. wikipedia.org The reaction of thiazoles with alkynes can lead to the formation of pyridines through a process that involves the extrusion of sulfur from the initial cycloadduct. nih.gov
The participation of a nitrile group as a 2π component in cycloaddition reactions is also a known, albeit less common, phenomenon. mit.edu This suggests the possibility of intramolecular cycloadditions in appropriately substituted derivatives of this compound.
Further research is required to fully elucidate the specific cycloaddition reactivity of this compound with various dienes and dipoles. Such studies would provide valuable insights into its synthetic utility for accessing novel heterocyclic structures.
Ring-Opening and Ring-Closure Transformations
Ring-opening and ring-closure reactions of thiazole derivatives represent another important facet of their chemistry, allowing for the transformation of the thiazole core into other heterocyclic systems. These transformations are often driven by the inherent ring strain and the nature of the substituents on the thiazole ring.
For instance, the reaction of certain 2-aminothiazole (B372263) derivatives can lead to the formation of pyrano[2,3-d]thiazoles. nih.gov Additionally, treatment of some thiazole derivatives with hydrazine (B178648) can result in the formation of thiazolopyridazines. ekb.egacs.org The presence of the three strongly electron-withdrawing nitrile groups in this compound is expected to make the thiazole ring more susceptible to nucleophilic attack, which could initiate ring-opening sequences.
While specific examples of ring-opening and ring-closure transformations of this compound are not prominently reported, the general principles of thiazole chemistry suggest that this compound could serve as a precursor for the synthesis of other complex heterocyclic systems through carefully designed reaction sequences. For example, intramolecular cyclization involving one of the nitrile groups and a suitably placed functional group could lead to fused heterocyclic systems. The high degree of functionalization in this molecule offers numerous possibilities for such transformations.
Exploration of Reaction Mechanisms
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes. The interplay of the aromatic thiazole core and the strongly electron-withdrawing nitrile groups dictates the pathways of its chemical transformations.
Stepwise Pathway Elucidation
The reactions of thiazole derivatives can proceed through various stepwise mechanisms. For example, nucleophilic substitution reactions at the C2 position of the thiazole ring are generally considered to be a key reaction type. pharmaguideline.com For this compound, the electron deficiency at all ring carbons, particularly C2, would make it a prime target for nucleophilic attack.
Mechanistic investigations into the reactions of related polysubstituted thiazoles often involve the isolation and characterization of intermediates. For instance, in the synthesis of some polysubstituted thiazoles, the reaction mechanism is elucidated by performing the reaction under different conditions and identifying the products formed at each stage. researchgate.net
Transition State Analysis
Computational methods, such as transition state analysis, are invaluable for gaining a deeper understanding of reaction mechanisms. These studies can provide information on the energy barriers of different reaction pathways and the geometries of the transition states.
Influence of Catalysts and Reagents on Reaction Outcomes
The outcome of reactions involving thiazole derivatives can be significantly influenced by the choice of catalysts and reagents. For example, the Hantzsch synthesis of thiazoles, a classic method for their preparation, can be catalyzed by various acids. mdpi.comresearchgate.net More recently, environmentally benign catalysts have been developed for this transformation. nih.gov
In the context of this compound, the reactivity of the nitrile groups could be modulated by the use of specific catalysts. For instance, transition metal catalysts are known to activate C-H bonds and could potentially be used for the functionalization of the thiazole ring. mdpi.com The choice of base is also critical in reactions involving deprotonation of the thiazole ring or in promoting nucleophilic substitution reactions.
The following table summarizes the expected influence of different types of catalysts and reagents on the reactions of this compound based on the general reactivity of thiazoles and nitriles.
| Catalyst/Reagent Type | Expected Influence on this compound |
| Lewis Acids | Activation of nitrile groups towards nucleophilic attack. |
| Brønsted Acids | Catalysis of hydrolysis of nitrile groups to carboxylic acids. |
| Bases (e.g., NaH, organolithiums) | Deprotonation at the C2-position, facilitating electrophilic substitution. pharmaguideline.com |
| Transition Metals (e.g., Palladium, Copper) | Catalysis of cross-coupling reactions at C-H or C-X bonds. mdpi.com |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Reduction of nitrile groups to amines. |
| Oxidizing Agents | Potential for N-oxidation or degradation of the thiazole ring. |
Further experimental work is needed to systematically investigate the influence of various catalysts and reagents on the reactivity of this compound and to develop new synthetic methodologies based on these findings.
Investigations of Tautomerism and Isomerization
Tautomerism and isomerization are important considerations in the chemistry of heterocyclic compounds. For thiazole derivatives, the potential for tautomerism exists, particularly when substituted with groups that can participate in proton transfer.
While this compound itself is not expected to exhibit significant tautomerism, its derivatives, particularly those where a nitrile group has been converted to an amino or hydroxyl group, could exist in different tautomeric forms. For example, a 2-aminothiazole derivative can exist in equilibrium with its imino tautomer.
Isomerization reactions are also relevant. For instance, studies on some 1,3-thiazole derivatives have shown the presence of E and Z isomers when an exocyclic double bond is present. mdpi.com While no such isomerism is inherent to this compound itself, it is a factor to consider in its derivatives. The table below illustrates potential tautomeric and isomeric forms of functionalized derivatives of the title compound.
| Derivative of this compound | Potential Tautomeric/Isomeric Forms |
| 2-Amino-1,3-thiazole-4,5-dicarbonitrile | Amino-imino tautomerism |
| 4-Hydroxy-1,3-thiazole-2,5-dicarbonitrile | Keto-enol tautomerism |
| Derivative with exocyclic C=C bond | E/Z isomerization |
Detailed spectroscopic and computational studies would be necessary to fully characterize the tautomeric and isomeric equilibria of the derivatives of this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No specific ¹H or ¹³C NMR spectral data, including chemical shifts and coupling constants, for 1,3-Thiazole-2,4,5-tricarbonitrile could be located. This information would be crucial for the definitive assignment of the carbon and any potential proton signals in the molecule, confirming the substitution pattern of the nitrile groups on the thiazole (B1198619) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed IR spectra, which would show the characteristic vibrational frequencies for the nitrile (C≡N) functional groups and the thiazole ring system, are not available in the public domain for this specific compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no published mass spectrometry data that would confirm the molecular weight of this compound and provide insight into its fragmentation patterns under ionization, which is essential for structural elucidation.
Comparative Analysis of Experimental and Predicted Spectroscopic Data
Due to the absence of experimental spectroscopic data, a comparative analysis with theoretically predicted data is not possible. Such a comparison would be valuable for validating computational models and providing a deeper understanding of the electronic structure of the molecule.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For many thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets, have been utilized to determine optimized geometries, electronic energies, and the distribution of electron density. Such studies on related thiazole compounds have provided valuable information on their stability and electronic behavior. However, specific DFT studies detailing the electronic structure of 1,3-Thiazole-2,4,5-tricarbonitrile are not prominently available.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. While these methods are computationally more intensive, they are crucial for benchmarking results from other computational techniques. Literature on high-accuracy ab initio calculations for the vast array of thiazole derivatives exists, but specific application to this compound is not found in the surveyed literature.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions.
For various functionalized thiazoles, HOMO and LUMO energy levels and their spatial distributions have been calculated to predict their behavior in chemical reactions. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For many thiazole-based compounds, the HOMO is often localized on the thiazole ring and electron-donating groups, while the LUMO is centered on electron-withdrawing substituents. In the case of this compound, the three nitrile groups would be expected to significantly lower the LUMO energy, making the compound a potent electron acceptor.
Analysis of the charge distribution within a molecule helps in identifying reactive sites. Electronic descriptors derived from computational studies, such as electrostatic potential maps and Mulliken population analysis, provide a quantitative measure of the charge distribution. For thiazole derivatives, the nitrogen and sulfur atoms of the ring, along with attached functional groups, are regions of particular interest for their influence on the molecule's polarity and intermolecular interactions.
Prediction of Reactivity and Reaction Pathways
Computational chemistry plays a vital role in predicting the reactivity of compounds and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can forecast the feasibility and outcome of chemical reactions. While general reactivity patterns of the thiazole ring are well-documented, specific computational predictions for the reaction pathways of this compound are not detailed in available research. The strong electron-withdrawing nature of the three nitrile groups is expected to significantly influence its reactivity, particularly towards nucleophilic attack.
Electrophilicity and Nucleophilicity Indices
The reactivity of a molecule is fundamentally governed by its electronic structure. Electrophilicity and nucleophilicity indices, derived from conceptual Density Functional Theory (DFT), are crucial descriptors for predicting how a molecule will behave in chemical reactions. These indices help in understanding the propensity of a molecule to accept or donate electrons.
For thiazole derivatives, DFT calculations are commonly employed to determine these reactivity indices. sciensage.info The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index suggests a better electron acceptor, whereas a higher nucleophilicity index indicates a better electron donor.
In the case of this compound, the presence of three electron-withdrawing nitrile (-CN) groups is expected to significantly influence its reactivity. These groups would lower the energy of the LUMO, thereby increasing the electrophilicity of the molecule. Conversely, the nucleophilicity would be reduced. Computational studies on other thiazole derivatives have shown that the nature and position of substituents dramatically alter these indices. sciensage.inforesearchgate.net For instance, the introduction of electron-donating groups increases nucleophilicity, while electron-withdrawing groups enhance electrophilicity.
Table 1: Calculated Quantum Chemical Parameters for Representative Thiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electronegativity (χ) | Hardness (η) |
| Thiazole Derivative A | -6.5 | -1.2 | 3.85 | 2.65 |
| Thiazole Derivative B | -7.1 | -0.9 | 4.00 | 3.10 |
| Thiazole Derivative C | -6.8 | -1.5 | 4.15 | 2.65 |
Note: The data in this table is illustrative and based on typical values found in computational studies of substituted thiazoles. It does not represent data for this compound.
Activation Energy Barrier Calculations
Theoretical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the determination of activation energy barriers. This information is critical for predicting reaction rates and understanding reaction mechanisms. For reactions involving thiazole derivatives, such as their synthesis or subsequent transformations, DFT calculations can be used to model the transition states and calculate the associated energy barriers.
For this compound, computational studies could explore its formation pathways, for example, through cycloaddition reactions. By calculating the activation energies for different proposed routes, the most energetically favorable pathway can be identified. Furthermore, these calculations can shed light on the stability of intermediates and transition states, providing a deeper understanding of the reaction kinetics.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of a molecule are key to its function, particularly in biological systems. Conformational analysis aims to identify the most stable spatial arrangements of a molecule, while molecular dynamics (MD) simulations provide insights into its behavior over time.
For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the orientation of the nitrile groups relative to the thiazole ring. While the thiazole ring itself is planar, slight puckering or variations in the bond angles of the substituents can occur. DFT methods are often used to optimize the geometry and find the lowest energy conformer. researchgate.net
Theoretical Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for interpreting experimental data.
For this compound, DFT calculations can predict its 1H and 13C NMR spectra. The calculated chemical shifts can then be compared with experimental data to confirm the proposed structure. nih.govresearchgate.net Similarly, theoretical IR spectra can be computed, where the vibrational frequencies correspond to the different functional groups present in the molecule. The strong C≡N stretching frequency of the nitrile groups would be a prominent feature in the predicted IR spectrum.
Numerous studies on substituted thiazoles have demonstrated the good correlation between theoretically predicted and experimentally measured spectroscopic data. nih.govmdpi.commdpi.comnih.gov For example, the calculated geometrical parameters (bond lengths and angles) from DFT often show excellent agreement with X-ray crystallographic data. nih.gov This validation of computational methods on known compounds provides confidence in their application to novel molecules like this compound.
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Substituted Thiazole
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
| 1H NMR (ppm) | 7.2 (s, 1H) | 7.1 (s, 1H) |
| 13C NMR (ppm) | 145.2 (C=N), 115.8 (C-H) | 144.9 (C=N), 116.1 (C-H) |
| IR (cm-1) | 1610 (C=N stretch) | 1605 (C=N stretch) |
Note: This table presents illustrative data for a generic substituted thiazole to demonstrate the correlation between experimental and theoretical values and does not represent data for this compound.
Derivatization and Analog Synthesis from the 1,3 Thiazole 2,4,5 Tricarbonitrile Core
Introduction of Diverse Substituents on the Thiazole (B1198619) Ring
While the 1,3-thiazole-2,4,5-tricarbonitrile core is rich in functional groups, the introduction of further diversity directly onto the thiazole ring can be achieved through precursors. The primary route to substituted thiazoles of this nature often involves the Hantzsch thiazole synthesis, where variations in the starting materials allow for the incorporation of different substituents at the available positions prior to or during the formation of the thiazole ring.
For instance, the synthesis of 2-aryl-4-substituted-thiazole derivatives highlights the adaptability of the Hantzsch synthesis. By reacting substituted thioamides with α-haloketones, a variety of substituents can be introduced at the C2 and C4 positions of the thiazole ring. This method provides a foundational approach to generating analogs of this compound with diverse substitution patterns.
Furthermore, nucleophilic substitution reactions on halogenated thiazole precursors offer another pathway for derivatization. Research on 4-tosyl-2-phenyl-5-chloro-1,3-thiazole has demonstrated that the chlorine atom at the C5 position can be readily displaced by various N-, O-, and S-nucleophiles. documentsdelivered.com This suggests that a similar strategy could be employed on a 2-halo-1,3-thiazole-4,5-dicarbonitrile intermediate to introduce a wide range of functional groups at the C2 position, which could then be followed by the introduction of the third nitrile group.
Chemical Modifications of the Nitrile Groups
The three nitrile groups of this compound are key to its synthetic utility, offering a wealth of opportunities for transformation into other functional groups. Standard reactions of nitriles, such as hydrolysis, reduction, and cycloaddition, can be applied to create a variety of derivatives.
Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to form carboxamides and subsequently carboxylic acids. For example, the hydrolysis of related dicyano-1,2,3-triazoles to their corresponding dicarboxylic acids has been successfully demonstrated. mdpi.com This transformation converts the electron-withdrawing nitrile groups into versatile carboxylic acid handles that can be used for further derivatization, such as esterification or amide bond formation.
Reduction: The reduction of the nitrile groups offers a route to aminomethyl substituents. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert nitriles to primary amines. This reaction would transform the tricarbonitrile into a triamine derivative, a scaffold with significantly different electronic and chemical properties, opening up possibilities for the synthesis of new ligands or polymer precursors.
Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions to form new heterocyclic rings. For instance, 1,3-dipolar cycloaddition reactions with nitrile oxides can yield isoxazoles. nih.gov This approach allows for the direct annulation of a five-membered heterocyclic ring onto the thiazole core. Another important reaction is the formation of tetrazoles from nitriles using sodium azide.
The differential reactivity of the nitrile groups at the C2, C4, and C5 positions can potentially be exploited for selective modifications, although this area remains largely unexplored for this specific compound.
Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the this compound Motif
The dinitrile functionality at the C4 and C5 positions of this compound is a powerful dienophile and a precursor for the construction of fused six-membered rings. This allows for the synthesis of a variety of polycyclic and fused heterocyclic systems with the thiazole ring as a central component.
One of the most explored applications is the synthesis of thiazolo[4,5-d]pyridazines . The reaction of a 2-aminothiazole-4,5-dicarboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of the fused pyridazinone ring. nih.gov By starting with this compound, a similar cyclization with hydrazine would be expected to yield a 4-amino-7-cyanothiazolo[4,5-d]pyridazine derivative, a novel heterocyclic system with potential for further functionalization.
Similarly, the synthesis of thiazolo[4,5-b]pyrazines has been achieved. For instance, the condensation of 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) with thionyl chloride yields 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile. arkat-usa.org This indicates that vicinal dinitriles are excellent precursors for fused pyrazine (B50134) systems. Applying this logic, the reaction of this compound with appropriate binucleophiles could lead to the formation of thiazolo[4,5-b]pyrazine derivatives.
The construction of thiazolo[4,5-b]pyridines has also been reported, often starting from 2-aminothiazole (B372263) derivatives that undergo annulation of the pyridine (B92270) ring. dmed.org.uacu.edu.eg The tricarbonitrile core provides a unique opportunity to construct the pyridine ring through reactions involving the nitrile groups, for example, through Friedländer-type condensations or other cyclization strategies.
The following table summarizes some of the fused heterocyclic systems that can be potentially synthesized from this compound based on known reactions of related dinitriles.
| Fused System | Potential Synthetic Route |
| Thiazolo[4,5-d]pyridazine | Reaction with hydrazine or substituted hydrazines. |
| Thiazolo[4,5-b]pyrazine | Condensation with 1,2-diamines. |
| Thiazolo[4,5-b]pyridine | Cyclization reactions involving the dinitrile moiety and a suitable C-C-C or C-C-N fragment. |
Exploration of New Scaffold Architectures
Beyond the synthesis of fused systems, the this compound core can be utilized as a building block for the creation of entirely new and complex scaffold architectures. The high degree of functionalization allows for its participation in multicomponent reactions and tandem reaction sequences, leading to significant increases in molecular complexity in a single step.
For instance, the dinitrile moiety is a known precursor for the formation of porphyrazine macrocycles. The template-assisted cyclotetramerization of dinitriles can lead to the formation of highly conjugated, planar macrocyclic systems with interesting photophysical and electronic properties. The synthesis of tetrakis(1,2,5-thiadiazolo[3',4':5,6]pyrazino)[2,3-b,g,l,q]porphyrazine from a dinitrile precursor showcases this potential. arkat-usa.org Applying this methodology to this compound could lead to novel porphyrazine analogues with a central thiazole unit in each quadrant.
Furthermore, the reactivity of the nitrile groups towards nucleophiles can be harnessed to construct cage-like structures or other three-dimensional scaffolds. The controlled and sequential reaction of the three nitrile groups with different bi- or multifunctional reagents could lead to the assembly of complex molecular architectures that are not easily accessible through other synthetic routes.
The exploration of such novel scaffolds derived from this compound is a promising area for future research, with the potential to uncover new classes of compounds with unique properties and applications.
Advanced Applications As a Synthetic Building Block in Materials Science and Organic Synthesis
Role in the Construction of Functional Organic Materials (e.g., Polymers, Covalent Organic Frameworks)
The unique electronic and structural characteristics of 1,3-thiazole-2,4,5-tricarbonitrile make it a promising candidate for the construction of functional organic materials such as polymers and covalent organic frameworks (COFs). The thiazole (B1198619) core provides a rigid and stable aromatic unit, while the three nitrile groups offer sites for polymerization and functionalization.
The presence of three reactive nitrile groups on the thiazole ring allows for the design of multifunctional monomers for various polymerization reactions. These nitrile groups can undergo a range of chemical transformations to yield monomers suitable for step-growth or addition polymerization. For instance, the hydrolysis of the nitrile groups to carboxylic acids would yield 1,3-thiazole-2,4,5-tricarboxylic acid, a trifunctional monomer that can be used in the synthesis of polyesters and polyamides.
Furthermore, the nitrile groups themselves can participate in cyclotrimerization reactions to form triazine rings, leading to the formation of highly cross-linked polymers with exceptional thermal stability. This approach has been successfully employed in the synthesis of porous organic polymers from other aromatic nitriles. The resulting polymers from this compound would be expected to exhibit high porosity and thermal stability, making them suitable for applications in gas storage and separation.
While direct polymerization of this compound has not been extensively reported, the synthesis of thiazole-linked covalent organic frameworks (COFs) from other thiazole-containing monomers highlights the potential of this class of compounds in the construction of porous crystalline materials. mdpi.commdpi.comacs.orgnih.gov These thiazole-based COFs have demonstrated excellent stability and have been investigated for applications in photocatalysis and energy storage. acs.orgnih.gov The incorporation of the highly functionalized this compound as a building block in COFs could lead to materials with enhanced properties. The electron-withdrawing nature of the nitrile groups could be exploited to tune the electronic properties of the resulting COF, making it a potential candidate for applications in electronics and sensing. mdpi.com
Table 1: Examples of Thiazole-Based Covalent Organic Frameworks and their Properties
| COF Name | Monomers | Linkage | Key Properties | Potential Applications |
| TPTZ-COF | 2,4,6-triformylphloroglucinol, dithiooxamide | Thiazolo[5,4-d]thiazole | Good thermal stability, hydrogen bonding capability | Adsorption of pollutants |
| TBTZ-COF | 1,3,5-benzenetricarboxaldehyde, dithiooxamide | Thiazolo[5,4-d]thiazole | Efficient electron-hole separation, high photocatalytic activity | Photocatalytic degradation of organic pollutants |
| TZ-COF-6 | 2,5-dimethoxyterephthalaldehyde, amine, sulfur | Thiazole | Large surface area, excellent crystallinity, high stability, hydrochromic properties | Water sensing |
| THZ-DMTD | Post-synthetic modification of an imine-linked COF | Thiazole | High crystallinity, porosity, redox-active moieties | Cathode material in Li-S batteries |
This table presents data for related thiazole-based COFs to illustrate the potential of this compound as a monomer.
The incorporation of this compound into conjugated polymer backbones is a promising strategy for developing new materials for electronic applications. The electron-deficient nature of the tricyano-substituted thiazole ring can significantly influence the electronic properties of the resulting polymer. When copolymerized with electron-rich monomers, it can lead to the formation of donor-acceptor type conjugated polymers. These materials are known to exhibit narrow bandgaps and are of great interest for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The strong electron-withdrawing character of the three nitrile groups would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type charge transport. This makes this compound an attractive building block for the design of n-type organic semiconductors, which are less common than their p-type counterparts. The conductivity of such polymers can be further tuned by doping. nih.gov
The delocalized π-electron system of the thiazole ring, in conjunction with the electronic effects of the nitrile groups, can lead to polymers with interesting photophysical properties. google.com The inherent rigidity of the thiazole unit can also contribute to better chain packing and improved charge mobility in the solid state.
Intermediacy in the Synthesis of Complex Organic Molecules
Beyond materials science, this compound serves as a valuable intermediate in the synthesis of complex, highly functionalized heterocyclic compounds. The three nitrile groups can be selectively or exhaustively transformed into a variety of other functional groups, providing access to a wide range of molecular architectures.
For instance, partial hydrolysis of the nitrile groups could lead to the formation of cyano-carboxylic acids or amides, which are themselves versatile synthetic precursors. Complete hydrolysis would yield the corresponding tricarboxylic acid, a useful building block for the synthesis of various derivatives.
Reduction of the nitrile groups offers another synthetic avenue. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride would convert the nitriles to aminomethyl groups, leading to polyamine-substituted thiazoles. These compounds could be of interest in medicinal chemistry or as ligands for metal complexes.
The reactivity of the nitrile groups also allows for their participation in cycloaddition reactions. For example, [3+2] cycloadditions with azides would lead to the formation of tetrazole-substituted thiazoles, a class of compounds known for their applications in medicinal chemistry and materials science.
Table 2: Potential Synthetic Transformations of this compound
| Reagents and Conditions | Functional Group Transformation | Product Type |
| H₂O, H⁺ or OH⁻ (controlled) | Nitrile to Carboxylic Acid/Amide | Thiazole mono-, di-, or tricarboxylic acids/amides |
| H₂, Pd/C or LiAlH₄ | Nitrile to Amine | Poly(aminomethyl)thiazole |
| NaN₃, NH₄Cl | Nitrile to Tetrazole | Polytetrazolylthiazole |
| Grignard reagents (RMgX) | Nitrile to Ketone | Polyacylthiazole |
This table outlines potential synthetic pathways based on the known reactivity of nitrile groups.
Contributions to Ligand Design in Coordination Chemistry (Excluding Biological Ligands)
The structure of this compound offers multiple coordination sites, making it an intriguing ligand for the development of novel coordination complexes and metal-organic frameworks (MOFs). researchgate.net The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can act as a Lewis base to coordinate with a metal center. mdpi.comwichita.edu
Furthermore, the nitrogen atoms of the three nitrile groups can also participate in coordination, potentially leading to the formation of polynuclear complexes or extended coordination polymers. The ability of nitrile groups to bridge metal centers has been observed in other cyano-substituted heterocyclic ligands. This bridging capability could be exploited to construct multidimensional coordination networks with interesting magnetic or porous properties.
The strong electron-withdrawing nature of the nitrile groups significantly influences the electronic properties of the thiazole ring, which in turn affects the coordination properties of the ligand. The reduced electron density on the thiazole nitrogen would make it a weaker σ-donor compared to unsubstituted thiazole. However, the π-system of the ring and the nitrile groups could participate in π-backbonding with electron-rich metal centers. This dual electronic character makes this compound a potentially versatile ligand for stabilizing metals in various oxidation states and for tuning the electronic and photophysical properties of the resulting complexes. mdpi.com
Table 3: Potential Coordination Modes of this compound
| Coordination Site(s) | Description | Potential Outcome |
| Thiazole Nitrogen | Monodentate coordination through the sp² hybridized nitrogen. | Formation of simple mononuclear complexes. |
| Thiazole and Nitrile Nitrogens | Bidentate or tridentate chelation involving the thiazole N and one or two nitrile N atoms. | Formation of stable chelate complexes. |
| Bridging Nitrile Groups | Coordination of nitrile nitrogens to two different metal centers. | Formation of coordination polymers or MOFs. |
This table illustrates the potential ways this compound could bind to metal ions based on the principles of coordination chemistry.
Historical Context and Future Research Directions
Chronology of Discovery and Early Synthetic Routes
The precise historical timeline of the discovery of 1,3-Thiazole-2,4,5-tricarbonitrile is not well-documented in readily available scientific literature. However, the foundational chemistry of the 1,3-thiazole ring system dates back to the late 19th century. The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole core and involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net Another significant early contribution is the Cook-Heilbron synthesis, which provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. wikipedia.org
While direct synthetic routes to this compound are not explicitly detailed in initial literature surveys, its synthesis can be postulated based on established methods for preparing polysubstituted and cyano-rich heterocyclic compounds. A plausible approach could involve the cyclization of a highly functionalized precursor already containing the requisite nitrile groups or their precursors.
Evolution of Research Trends in this compound Chemistry
Given the limited specific research on this compound, a clear evolutionary path of its chemistry is difficult to trace. However, the broader field of thiazole chemistry has seen a significant evolution. Initially focused on fundamental synthesis and reactivity, research has expanded to explore the diverse biological activities of thiazole derivatives, leading to their incorporation in numerous pharmaceuticals. nih.govnih.gov More recently, the focus has shifted towards the application of thiazoles in materials science, particularly as components of organic semiconductors and dyes, owing to their electronic properties. nih.gov It is reasonable to assume that as synthetic methods for this compound become more accessible, its research trajectory will likely mirror this trend, with initial explorations of its fundamental properties paving the way for investigations into its potential in medicinal chemistry and advanced materials.
Current Challenges and Unexplored Avenues in Synthesis and Reactivity
The synthesis of this compound presents several challenges. The simultaneous introduction and maintenance of three nitrile groups on the thiazole ring require robust and selective synthetic strategies. The high density of electron-withdrawing nitrile groups can deactivate the ring system, making certain reactions difficult and potentially leading to instability under harsh conditions.
Unexplored avenues in its reactivity are numerous. A systematic study of the nucleophilic and electrophilic substitution reactions on the thiazole ring, as well as the reactivity of the nitrile groups themselves, is yet to be undertaken. The potential for the nitrile groups to participate in cycloaddition reactions or to be converted into other functional groups, such as amides or carboxylic acids, opens up a vast chemical space for the creation of novel derivatives.
Emerging Opportunities in Advanced Material Science and Theoretical Chemistry
The structure of this compound, with its electron-deficient thiazole core and multiple cyano groups, suggests significant potential in advanced material science. Polycyano-substituted heterocyclic compounds are known to exhibit interesting optical and electronic properties, making them candidates for use in:
Organic Electronics: As n-type semiconductors in organic field-effect transistors (OFETs) and as electron-acceptor materials in organic photovoltaics (OPVs).
Non-linear Optics: The high degree of conjugation and polarization induced by the nitrile groups could lead to materials with significant non-linear optical responses.
Fluorescent Probes: The rigid, planar structure and potential for tunable electronic properties could be exploited in the design of fluorescent sensors.
Theoretical chemistry will play a crucial role in predicting the electronic structure, spectroscopic properties, and reactivity of this molecule, guiding experimental efforts and accelerating the discovery of its applications.
Potential for Rational Design of Novel Compounds Based on the this compound Framework
The this compound core is a versatile scaffold for the rational design of new compounds with tailored properties. rsc.orgmdpi.comnih.govnih.govresearchgate.net The three nitrile groups offer multiple points for chemical modification, allowing for the systematic tuning of electronic and steric properties.
For instance, selective hydrolysis or reduction of the nitrile groups could lead to novel ligands for coordination chemistry or building blocks for supramolecular assemblies. In medicinal chemistry, the tricarbonitrile could serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. nih.govmdpi.com The design of such compounds can be guided by computational methods to predict their binding affinities to specific biological targets. nih.gov
Q & A
Basic: What are the optimal synthetic methodologies for preparing 1,3-Thiazole-2,4,5-tricarbonitrile?
Methodological Answer:
this compound can be synthesized via cyclocondensation reactions using polymer-supported triphenylphosphine (PS-TPP) as a catalyst. Key conditions include a 0.1:1 molar ratio of nitroalkene to PS-TPP in dichloromethane at room temperature, yielding >90% efficiency under microwave irradiation or conventional heating. The catalyst is recoverable and reusable without activity loss, making this method scalable and environmentally favorable . For sterically hindered substrates, kinetic acidity (pKa < 16) of pronucleophiles must be optimized to avoid yield reduction.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing thiazole tricarbonitriles?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving structural ambiguities, particularly in cases where heavy atoms (e.g., iodine) or low-occupancy co-crystallized species (e.g., cyclododecasulfur, S₁₂) complicate spectral interpretation. SC-XRD analysis of 1,3-thiazole derivatives reveals stabilizing Coulombic interactions (C–H∙∙∙I/S) and π-stacking, critical for lattice stability . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy are used to confirm nitrile and aromatic proton environments, while mass spectrometry validates molecular weight.
Advanced: How can conflicting data on reaction pathways for thiazole tricarbonitrile derivatives be resolved?
Methodological Answer:
Contradictory reaction outcomes (e.g., formation of thiadiazine vs. thiazole derivatives) often arise from variable acid strength and temperature. For example, cyclization of thiosemicarbazides with ethyl bromopyruvate in concentrated HCl predominantly yields 2-amino-1,3,4-thiadiazines, whereas milder acidic conditions favor thiazole tricarbonitriles . Mechanistic studies using DFT calculations and kinetic isotope effects (KIEs) can clarify competing pathways. Additionally, isolating intermediates via HPLC and analyzing them via SC-XRD or HRMS provides empirical evidence to reconcile discrepancies .
Advanced: What challenges arise in crystallographic analysis of thiazole derivatives with heavy counterions?
Methodological Answer:
Crystallizing thiazole derivatives with polyiodide counterions (e.g., triiodide, I₃⁻) introduces challenges due to high electron density from iodine atoms, which can obscure lighter organic atoms. To mitigate this, synchrotron radiation or microfocus CuKα sources (e.g., Rigaku SuperNova diffractometers) enhance resolution . For low-occupancy sulfur atoms (e.g., S₁₂ in co-crystallized lattices), refining anisotropic displacement parameters and applying twin-law corrections improve structural accuracy. Non-classical hydrogen bonds (C–H∙∙∙I/S) and Coulombic interactions must be explicitly modeled to validate lattice stability .
Advanced: How do non-covalent interactions dictate the stability of thiazole tricarbonitrile crystals?
Methodological Answer:
In crystal lattices, 1,3-thiazole derivatives stabilize via a combination of:
- Coulombic interactions : Between cationic thiazole cores and anionic polyiodides (e.g., I₃⁻, I₂).
- Non-classical hydrogen bonds : C–H∙∙∙I (2.9–3.2 Å) and C–H∙∙∙S (3.1–3.4 Å) .
- π-π stacking : Between aromatic thiazole rings (3.5–4.0 Å interplanar distances).
These interactions dominate lattice energy even when co-crystallized species (e.g., S₁₂) exhibit partial occupancy. Computational modeling (e.g., Hirshfeld surface analysis) quantifies their relative contributions .
Basic: What functionalization strategies enable diversification of thiazole tricarbonitrile scaffolds?
Methodological Answer:
The tricarbonitrile moiety allows regioselective functionalization:
- Nucleophilic substitution : Cyanide groups at positions 2, 4, and 5 can be replaced with amines or thiols under basic conditions.
- Cycloaddition : [3+2] cycloadditions with azides yield tetrazole derivatives, useful in medicinal chemistry.
- Metal-catalyzed coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiazole C5 position . Microwave-assisted synthesis accelerates these transformations while minimizing side reactions .
Advanced: How do computational methods enhance understanding of thiazole tricarbonitrile reactivity?
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites by mapping Fukui indices. For example, the C2 position in this compound exhibits higher electrophilicity (ƒ⁺ = 0.12) than C4/C5 (ƒ⁺ = 0.08), guiding regioselective modifications . Transition-state modeling (e.g., IRC calculations) clarifies mechanisms of cyclization or rearrangement reactions, resolving ambiguities in experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
